Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a benzofuran core substituted at positions 2, 3, and 5. The 2-position is occupied by a phenyl group, the 3-position by an ethyl carboxylate ester, and the 5-position by a (2-chlorophenyl)methoxy group. The (2-chlorophenyl)methoxy group (abbreviated as 2CZ in some nomenclature systems ) contributes to its electronic and steric profile, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO4/c1-2-27-24(26)22-19-14-18(28-15-17-10-6-7-11-20(17)25)12-13-21(19)29-23(22)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJQBOOUCKXYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the benzofuran core.
Attachment of the 2-Chlorophenylmethoxy Group: This can be done through a nucleophilic substitution reaction, where the 2-chlorophenylmethoxy group is attached to the benzofuran ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzofuran ring to a dihydrobenzofuran.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde exhibit promising anticancer properties. The presence of bromine atoms enhances the reactivity of the compound, potentially allowing it to interact with biological targets such as enzymes and receptors involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural features may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. Preliminary studies suggest that it could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in developing new antibiotics .
Materials Science
Polymer Chemistry
In materials science, 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde can serve as a building block for synthesizing advanced polymers. Its reactive functional groups allow for incorporation into polymer chains through various polymerization techniques. This property is particularly useful in creating materials with specific thermal and mechanical properties suitable for applications in coatings, adhesives, and composites .
Dyes and Pigments
The compound's chromophoric characteristics make it suitable for use in dye synthesis. It can be modified to produce vibrant dyes for textiles or inks, contributing to the development of colorants with enhanced stability and lightfastness .
Synthetic Organic Chemistry
Reagent in Organic Synthesis
3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde acts as a versatile reagent in organic synthesis. It can participate in various reactions such as nucleophilic substitutions, reductions, and cross-coupling reactions. Its ability to undergo transformations makes it valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate, highlighting substituent variations, molecular weights, and key physicochemical properties. Data are derived from crystallographic studies, synthetic reports, and computational analyses .
Notes:
- XLogP3: Computed octanol-water partition coefficient. Higher values indicate greater lipophilicity.
- Planarity : Benzofuran derivatives with substituents at C5 and C2 often retain planarity, facilitating π-π stacking interactions in crystal structures .
- Halogen Effects : Bromo and chloro substituents increase molecular weight and lipophilicity, while fluorine enhances polarity and metabolic stability .
Structural and Functional Insights
Substituent Position and Bioactivity: The 5-position substituent significantly impacts bioactivity.
Ester Group Variations :
- Ethyl esters (target compound) balance lipophilicity and metabolic stability. Methoxyethyl esters (e.g., ) improve aqueous solubility but may reduce membrane permeability.
Crystallographic Behavior :
Biological Activity
Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. This compound is notable for its diverse potential biological activities, making it a subject of interest in medicinal chemistry. The structural features of this compound suggest interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.88 g/mol. Its structure includes a benzofuran core, an ethyl ester group, and a chlorophenylmethoxy substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds within the benzofuran class can exhibit significant antimicrobial properties against various bacterial and fungal strains.
- Antiviral Activity : Similar compounds have demonstrated antiviral effects, particularly against flaviviruses, indicating potential therapeutic applications in treating viral infections.
Table 1: Summary of Biological Activities
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structure suggests that it may interact with specific molecular targets involved in various biological pathways, such as:
- Inhibition of Enzymatic Activity : Compounds similar to this benzofuran derivative have been shown to inhibit key enzymes in viral replication pathways.
- Cellular Interaction : The compound may affect cellular signaling pathways through receptor interactions, potentially influencing cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison of Related Benzofuran Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 5-(2-fluorophenyl)methoxy)-2-phenyl-1-benzofuran-3-carboxylate | Contains fluorine instead of chlorine; altered activity profile | Varied antimicrobial activity |
| Ethyl 5-(4-fluorobenzyl)oxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid | Different functional groups; affects reactivity | Limited antiviral activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various benzofuran derivatives for their biological activities. For instance, a study reported the synthesis of several benzofuran-based compounds, highlighting their cytotoxicity against cancer cell lines and potential as drug candidates.
In another case study, researchers examined the antiviral properties of benzofuran derivatives against yellow fever virus (YFV), noting that certain structural modifications enhanced efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
